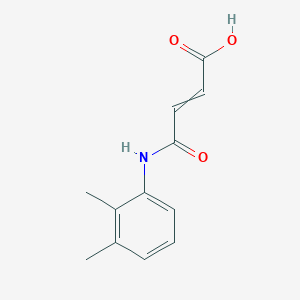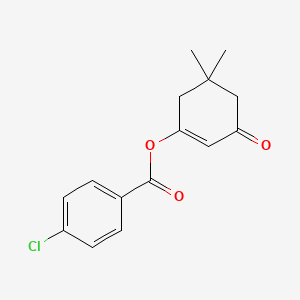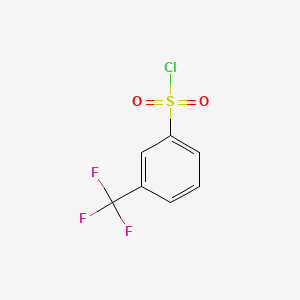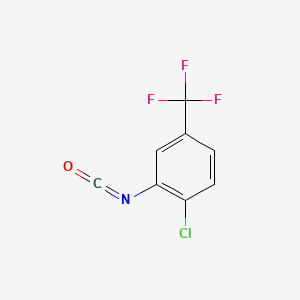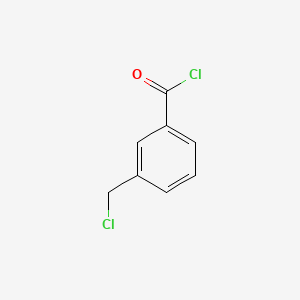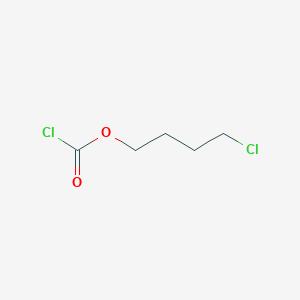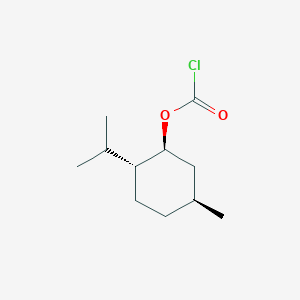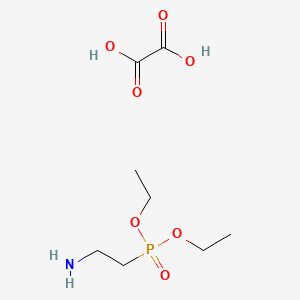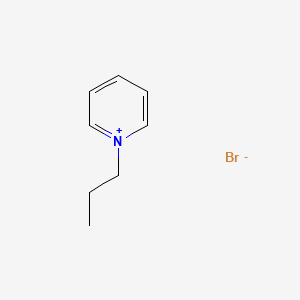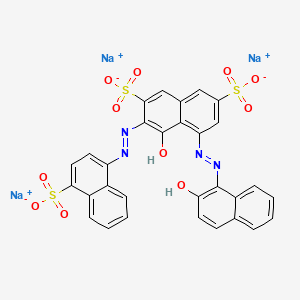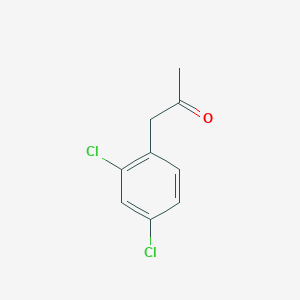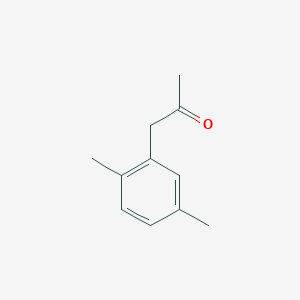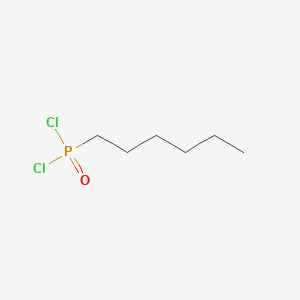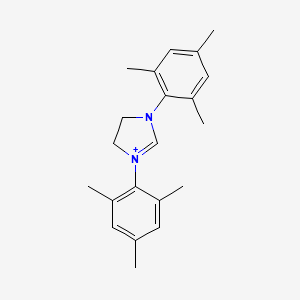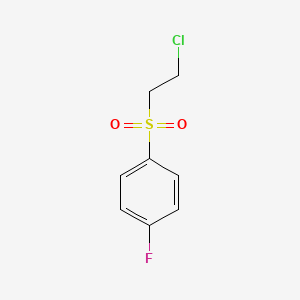
4-Fluorofenil sulfona de 2-cloroetil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 4-fluorophenyl sulfone is a sulfonated, ionized compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.67 g/mol . It is used as an intermediate in the production of various sulfonic acid derivatives and has been shown to be an efficient catalyst for the oxidation of chlorine and chloride .
Aplicaciones Científicas De Investigación
2-Chloroethyl 4-fluorophenyl sulfone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as cancer and bacterial infections.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties
Métodos De Preparación
The synthesis of 2-Chloroethyl 4-fluorophenyl sulfone typically involves the reaction of 4-fluorophenyl sulfone with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistency in the final product .
Análisis De Reacciones Químicas
2-Chloroethyl 4-fluorophenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as dimethyl sulfoxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfonic acids, alcohols, and substituted phenyl sulfones .
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 4-fluorophenyl sulfone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, thereby exerting its biological effects .
Comparación Con Compuestos Similares
2-Chloroethyl 4-fluorophenyl sulfone can be compared with other similar compounds such as:
2-Chloroethyl phenyl sulfone: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-Fluorophenyl sulfone: Lacks the chloroethyl group, affecting its chemical properties and applications.
2-Chloroethyl 4-methylphenyl sulfone: Contains a methyl group instead of a fluorine atom, leading to variations in its chemical behavior and uses.
The uniqueness of 2-Chloroethyl 4-fluorophenyl sulfone lies in its combination of the chloroethyl and fluorophenyl groups, which confer specific reactivity and versatility in various applications .
Propiedades
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIERKKDNYFCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371409 |
Source


|
| Record name | 1-(2-Chloroethanesulfonyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33330-46-0 |
Source


|
| Record name | 1-(2-Chloroethanesulfonyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
